molecular formula C12H8ClN3 B8650516 2-Amino-5-(4-chlorophenyl)pyridine-3-carbonitrile CAS No. 84596-06-5

2-Amino-5-(4-chlorophenyl)pyridine-3-carbonitrile

Cat. No.: B8650516
CAS No.: 84596-06-5
M. Wt: 229.66 g/mol
InChI Key: FKPDXOLQFRRISW-UHFFFAOYSA-N
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Description

2-Amino-5-(4-chlorophenyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
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Properties

CAS No.

84596-06-5

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

2-amino-5-(4-chlorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H8ClN3/c13-11-3-1-8(2-4-11)10-5-9(6-14)12(15)16-7-10/h1-5,7H,(H2,15,16)

InChI Key

FKPDXOLQFRRISW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)N)C#N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium methoxide (16.2 grams) in 300 ml methanol and malononitrile (19.8 grams) in 50-100 ml methanol were added to N-[2-(4-chlorophenyl)-3-(dimethylamino)-2-propenylidene]-N-methylmethanaminium perchlorate (101.1 grams) in 300 ml pyridine at 0° C. in an ice-alcohol bath. The reaction mixture was stirred at room temperature for about 20 hours and then recooled to 0° C. Ammonium hydroxide (120 ml) was added and after three hours, a copious precipitate formed. The solid was filtered, washed with water, and shown by NMR to be the desired product, yield 44 grams, m.p. 202°-204° C. Addition of 600-800 ml of water to the filtrate gave additional product although impurities were present.
Name
Sodium methoxide
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Name
N-[2-(4-chlorophenyl)-3-(dimethylamino)-2-propenylidene]-N-methylmethanaminium perchlorate
Quantity
101.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
75 (± 25) mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-5-(4-chlorophenyl)-3-pyridinecarbonitrile (2.0 grams) in 30 ml DMSO was heated in an oil bath at 80°-90° C. and then treated with gaseous NH3 for 21/2 hours. The reaction mixture was allowed to stand at room temperature for about 60 hours and then additional starting material (4 g) in 35 ml DMSO was added. The mixture was then treated with NH3 at 80°-90° C. for about 28 hours and poured into ice water. The tan solid precipitate which formed was filtered and used without further purification, yield 5.5 grams, m.p. 202°-204° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
material
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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